molecular formula C16H15N5O4S2 B2441149 2-[2-[[1-Oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]ethyl]amino]-4-thiazolyl]acetic acid ethyl ester CAS No. 494825-94-4

2-[2-[[1-Oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]ethyl]amino]-4-thiazolyl]acetic acid ethyl ester

Cat. No. B2441149
CAS RN: 494825-94-4
M. Wt: 405.45
InChI Key: YEVDZZSSVACMAI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,3,4-oxadiazole ring, a thiazole ring, and an ester group. The 1,3,4-oxadiazole ring is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The ester group (-COO-) is a common functional group in organic chemistry, often found in fats and oils .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The presence of the 1,3,4-oxadiazole and thiazole rings in the compound suggests that it may exhibit aromaticity, which could contribute to its stability . The ester group could make the compound polar, affecting its solubility in different solvents .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the nature of its functional groups. These could include its melting point, boiling point, solubility in different solvents, and reactivity with various reagents .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 2-[2-[[1-Oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]ethyl]amino]-4-thiazolyl]acetic acid ethyl ester is related to a class of compounds that have been studied for their synthesis and potential applications in various fields. For instance, the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids involves acylation and thermal degradation, leading to compounds with potential anti-inflammatory and analgesic activities and uses in new beta-lactam antibiotics (Janda, 2001). Similarly, derivatives of thio-1,3,4-oxadiazol-2-yl have been synthesized and characterized for their structural and optical properties, indicating potential applications in photoelectronic devices (Shafi, Rajesh, & Senthilkumar, 2021).

Molecular and Quantum Chemical Studies

  • Detailed studies on the molecular and quantum chemical properties of related compounds have been conducted. For example, DFT and quantum chemical investigations provide insights into the molecular properties, electronic structure, and thermodynamics of various thioacetic acid derivatives, suggesting their potential in various scientific fields (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Potential Industrial Applications

  • Research also indicates that certain 1,3,4-oxadiazol-2-yl derivatives have been synthesized with the intention of exploring their industrial applications. The structural and thermal stability of these compounds have been evaluated, hinting at their potential in various industrial sectors (Rajanarendar, Karunakar, & Ramu, 2006).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs work by interacting with specific proteins in the body. Without more information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. This could include testing its biological activity and investigating its mechanism of action .

properties

IUPAC Name

ethyl 2-[2-[[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S2/c1-2-24-13(23)7-11-8-26-15(18-11)19-12(22)9-27-16-21-20-14(25-16)10-3-5-17-6-4-10/h3-6,8H,2,7,9H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVDZZSSVACMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-[[1-Oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]ethyl]amino]-4-thiazolyl]acetic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-[2-[[1-Oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]ethyl]amino]-4-thiazolyl]acetic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
2-[2-[[1-Oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]ethyl]amino]-4-thiazolyl]acetic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
2-[2-[[1-Oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]ethyl]amino]-4-thiazolyl]acetic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[2-[[1-Oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]ethyl]amino]-4-thiazolyl]acetic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
2-[2-[[1-Oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]ethyl]amino]-4-thiazolyl]acetic acid ethyl ester

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